molecular formula C21H31NO6 B5435083 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate

1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate

Cat. No. B5435083
M. Wt: 393.5 g/mol
InChI Key: FQOSYISZIHICKE-IPZCTEOASA-N
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Description

The compound seems to be a derivative of Phenol, 2-methoxy-4-(1-propenyl)-, also known as Isoeugenol . Isoeugenol has the molecular formula C10H12O2 and a molecular weight of 164.2011 . It’s a phenolic compound with methoxy and propenyl substituents .

Safety and Hazards

Isoeugenol, a related compound, is known to have a low concentration anesthetic effect and may have a suppressive effect on the respiratory system. It is advised to avoid inhaling excessive gas or vapor . It also has the potential to irritate the eyes and skin, and appropriate protective equipment should be worn when handling it . Additionally, it is a flammable substance and should be kept away from open flames and heat sources .

properties

IUPAC Name

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.C2H2O4/c1-5-6-17-7-8-18(19(12-17)21-4)22-10-9-20-13-15(2)11-16(3)14-20;3-1(4)2(5)6/h5-8,12,15-16H,9-11,13-14H2,1-4H3;(H,3,4)(H,5,6)/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOSYISZIHICKE-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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